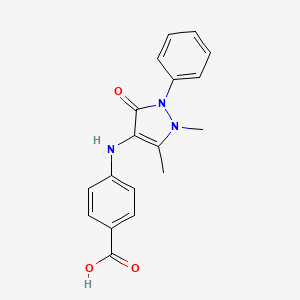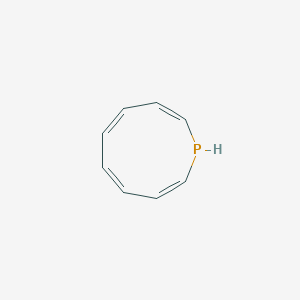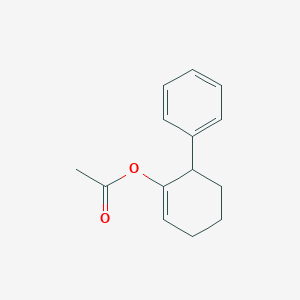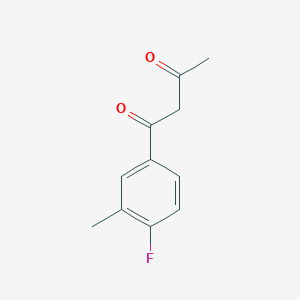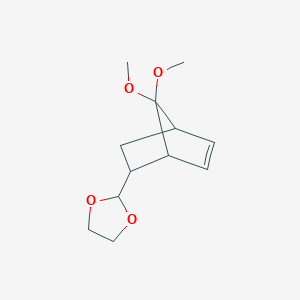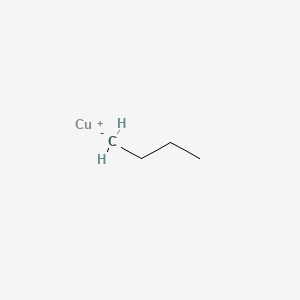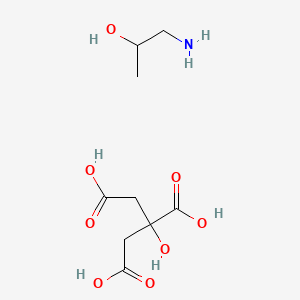![molecular formula C14H12Cl2 B14676523 1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene CAS No. 33561-54-5](/img/structure/B14676523.png)
1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene can be synthesized through several methods. One common approach involves the chlorination of toluene, where chlorine gas is introduced to toluene in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove chlorine atoms or alter the aromatic ring structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are utilized.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include benzoic acid or benzaldehyde derivatives.
Reduction: Products include dechlorinated benzene derivatives.
Scientific Research Applications
1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1,3-dichloro-2-[(2-methylphenyl)methyl]benzene involves its interaction with specific molecular targets. The chlorine atoms and the aromatic ring structure allow it to participate in various chemical reactions, influencing biological pathways and chemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichlorobenzene: Another dichlorinated benzene derivative with different substitution patterns.
1,4-Dichlorobenzene: Similar structure but with chlorine atoms at different positions.
2,6-Dichlorotoluene: A closely related compound with similar chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in both research and industry .
Properties
CAS No. |
33561-54-5 |
|---|---|
Molecular Formula |
C14H12Cl2 |
Molecular Weight |
251.1 g/mol |
IUPAC Name |
1,3-dichloro-2-[(2-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C14H12Cl2/c1-10-5-2-3-6-11(10)9-12-13(15)7-4-8-14(12)16/h2-8H,9H2,1H3 |
InChI Key |
YBVISDDQKSFICD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


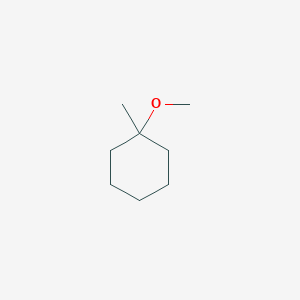
![Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diphenyl-](/img/structure/B14676449.png)
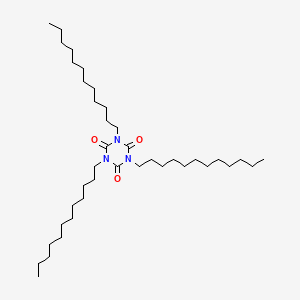
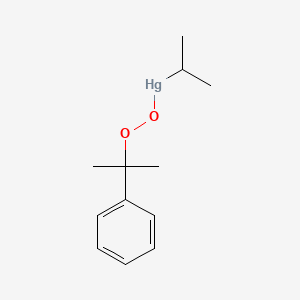
![[(4aR,7R,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14676463.png)
